molecular formula C7H8N2O B1305232 3-Hydroxybenzimidamide CAS No. 24722-35-8

3-Hydroxybenzimidamide

Cat. No.: B1305232
CAS No.: 24722-35-8
M. Wt: 136.15 g/mol
InChI Key: KXVXWFZZYKNVJS-UHFFFAOYSA-N
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Description

3-Hydroxybenzimidamide is an organic compound with the molecular formula C7H8N2O It is a derivative of benzimidazole, featuring a hydroxyl group (-OH) and an amidine group (-C(=NH)NH2) attached to the benzene ring

Scientific Research Applications

3-Hydroxybenzimidamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, including heterocyclic compounds.

    Biology: Investigated for its potential as a DNA-binding agent due to its structural similarity to nucleotides.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for various chemical syntheses.

Safety and Hazards

3-Hydroxybenzimidamide is classified as a hazardous substance . It has a hazard statement of H301-H410, indicating that it is harmful if swallowed . The compound should be handled with care, and appropriate safety measures should be taken when handling it .

Biochemical Analysis

Biochemical Properties

3-Hydroxybenzimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with hydroxylamine, which leads to the formation of oximes and hydrazones . This interaction is crucial for the compound’s biochemical activity. Additionally, this compound has been shown to inhibit certain enzymes, which can affect various metabolic pathways .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to prevent the migration and proliferation of vascular smooth muscle cells (VSMCs) and inhibit inflammatory markers in endothelial cells . These effects are mediated through the inhibition of AKT phosphorylation and the suppression of inflammatory signaling molecules such as VCAM-1 and ICAM-1 .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects by binding to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, the compound forms oximes and hydrazones through its reaction with hydroxylamine . This interaction is essential for its biochemical activity and can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cellular processes and changes in cell function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of VSMC proliferation and inflammation . At higher doses, it may cause toxic or adverse effects. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as hydroxylamine and participates in the formation of oximes and hydrazones . These interactions can affect metabolic flux and metabolite levels. Additionally, the compound may influence other metabolic pathways by inhibiting specific enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These mechanisms ensure that the compound reaches its target sites and accumulates in specific cellular compartments . The distribution of this compound can affect its overall activity and efficacy.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function. The compound may be directed to certain organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxybenzimidamide typically involves the reaction of 3-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by reduction of the resulting oxime to the amidine. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Methanol or ethanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxybenzimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group.

Major Products:

    Oxidation: Formation of 3-formylbenzimidamide.

    Reduction: Formation of 3-aminobenzimidamide.

    Substitution: Formation of 3-chlorobenzimidamide.

Comparison with Similar Compounds

    Benzimidazole: The parent compound, lacking the hydroxyl and amidine groups.

    3-Aminobenzimidamide: A derivative with an amino group instead of a hydroxyl group.

    3-Chlorobenzimidamide: A derivative with a chloro group instead of a hydroxyl group.

Uniqueness: 3-Hydroxybenzimidamide is unique due to the presence of both a hydroxyl and an amidine group, which confer distinct chemical reactivity and biological activity. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a valuable compound for various applications.

Properties

IUPAC Name

3-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVXWFZZYKNVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388616
Record name 3-Hydroxybenzimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24722-35-8
Record name 3-Hydroxybenzimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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